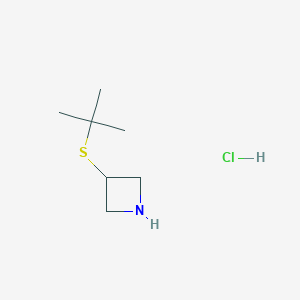![molecular formula C10H20ClNO2 B1447549 1-[(Dimethylamino)methyl]cyclohexane-1-carboxylic acid hydrochloride CAS No. 1461706-57-9](/img/structure/B1447549.png)
1-[(Dimethylamino)methyl]cyclohexane-1-carboxylic acid hydrochloride
Vue d'ensemble
Description
1-[(Dimethylamino)methyl]cyclohexane-1-carboxylic acid hydrochloride is a chemical compound with the formula C10H20ClNO2 . It is available for purchase for pharmaceutical testing .
Physical And Chemical Properties Analysis
The physical and chemical properties of 1-[(Dimethylamino)methyl]cyclohexane-1-carboxylic acid hydrochloride are not fully detailed in the search results. The compound has a molecular weight of 221.73 .Applications De Recherche Scientifique
Synthesis and Optimization
1-[(Dimethylamino)methyl]cyclohexane-1-carboxylic acid hydrochloride has been utilized in various synthetic processes. For example, its derivative, 2-(dimethylamino) methyl cyclohexanone, is synthesized through the Mannich reaction. This process has been optimized using uniform experiment design, resulting in significant improvements in yield (Wang Xiu-lan, 2007).
Antitumor and Antibacterial Properties
Research has explored the potential of derivatives of 1-[(Dimethylamino)methyl]cyclohexane-1-carboxylic acid hydrochloride in the field of antitumor and antibacterial agents. For instance, studies on antibiotics and related substances have led to the synthesis of unsaturated ketocarboxylic acids, which exhibit significant antitumor and antibacterial activities (M. Kinoshita & S. Umezawa, 1960).
Molecular Interaction Studies
This compound has also been involved in studies focusing on molecular interactions and structural analysis. A notable example is the investigation of porphyrin-based organogels, where the interaction between carboxylic acid (a hydrogen-bond-donating group) and pyridine (a hydrogen-bond-accepting group) was examined. These studies contribute to our understanding of molecular aggregation and the influence of various substituents on gel formation (Satoshi Tanaka et al., 2005).
Stereoselective Inhibition Studies
The compound has been used in the context of studying stereoselective inhibition of muscarinic receptor subtypes. Research on the stereoisomers of related compounds has provided insights into how stereochemical modifications can impact receptor affinity, contributing to the understanding of molecular interactions at the receptor level (P. Barbier et al., 1995).
Peptide Coupling and Synthesis
It has been instrumental in the development of efficient peptide coupling methods, facilitating the synthesis of various amino acid derivatives. Such methodologies are vital in creating peptides for research and therapeutic applications (J. Brunel et al., 2005).
Propriétés
IUPAC Name |
1-[(dimethylamino)methyl]cyclohexane-1-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2.ClH/c1-11(2)8-10(9(12)13)6-4-3-5-7-10;/h3-8H2,1-2H3,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVFHOEQOVPAMDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1(CCCCC1)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(Dimethylamino)methyl]cyclohexane-1-carboxylic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



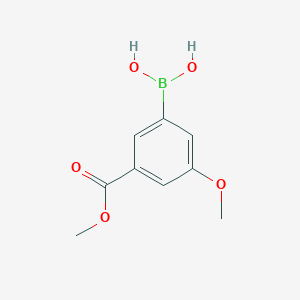
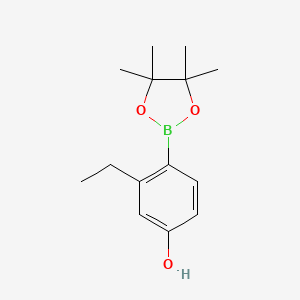

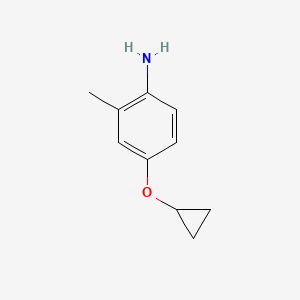
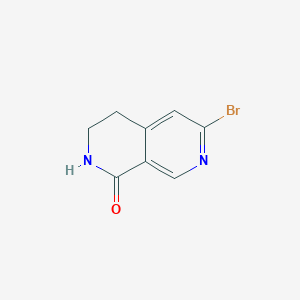
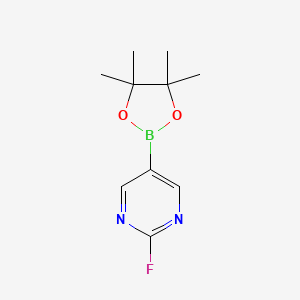
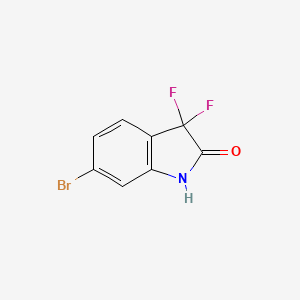
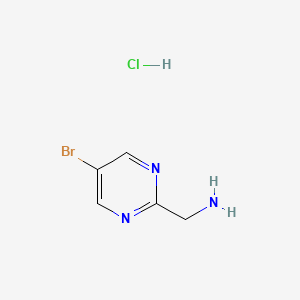
![1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]piperidin-4-amine hydrochloride](/img/structure/B1447482.png)
![[1-(Pyrrolidin-2-ylmethyl)pyrrolidin-2-yl]methanol](/img/structure/B1447483.png)
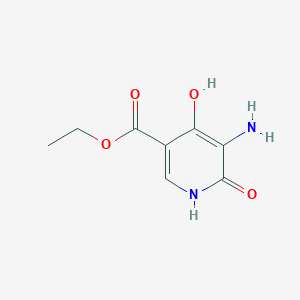
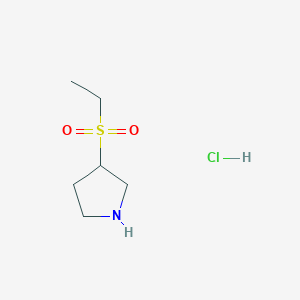
![4-[(Ethanesulfonyl)methyl]piperidine hydrochloride](/img/structure/B1447488.png)
